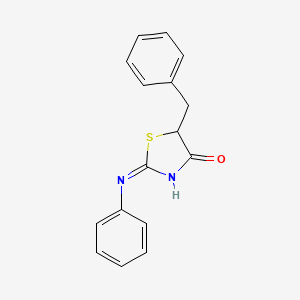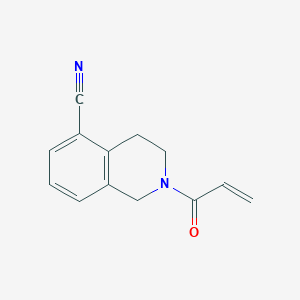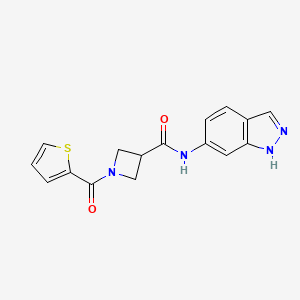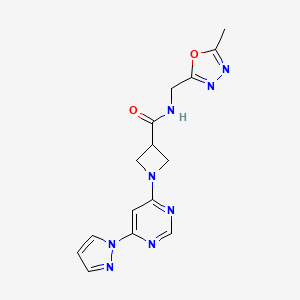
(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
説明
(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure features a thiazolidinone ring with a benzyl group and a phenylimino group, which contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of benzylamine with phenylisothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzyl and phenylimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity.
作用機序
The mechanism of action of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
類似化合物との比較
Similar Compounds
(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: Unique due to its specific substitution pattern.
Thiazolidin-4-ones: A broader class with varying substituents, exhibiting diverse biological activities.
Benzylthiazolidinones: Compounds with a benzyl group attached to the thiazolidinone ring, similar in structure but differing in biological activity.
Uniqueness
This compound stands out due to its specific combination of benzyl and phenylimino groups, which confer unique chemical reactivity and biological properties compared to other thiazolidinones.
特性
IUPAC Name |
5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYGCWUBUMCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331974 | |
| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132981-93-2 | |
| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2850914.png)

![1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2850916.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)
![3-Tert-butyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2850922.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)
![4-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2850926.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2850928.png)

